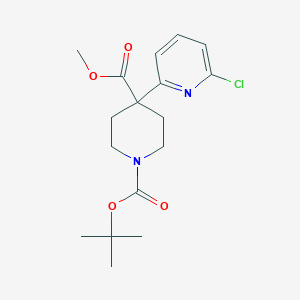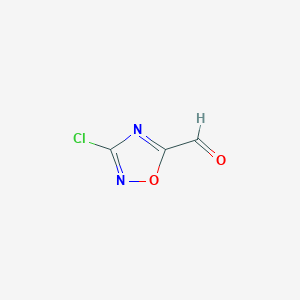
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloroacetic acid with amidoxime derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions: 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Formation of 3-Chloro-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: Formation of 3-Chloro-1,2,4-oxadiazole-5-methanol.
Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their function.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria, leading to cell death.
類似化合物との比較
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the chloro and aldehyde groups.
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness: 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions .
特性
分子式 |
C3HClN2O2 |
|---|---|
分子量 |
132.50 g/mol |
IUPAC名 |
3-chloro-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C3HClN2O2/c4-3-5-2(1-7)8-6-3/h1H |
InChIキー |
MNBZKFHFWWRGIN-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=NC(=NO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


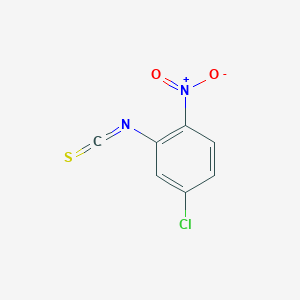
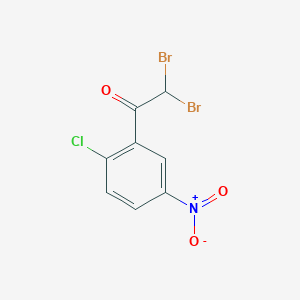

![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
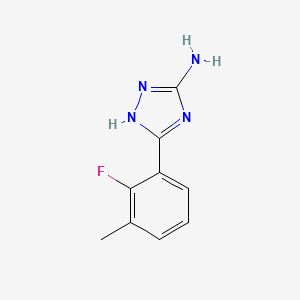

![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)
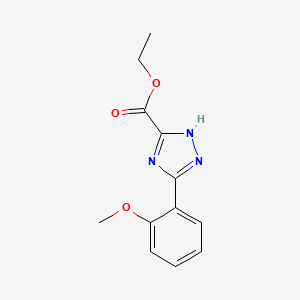

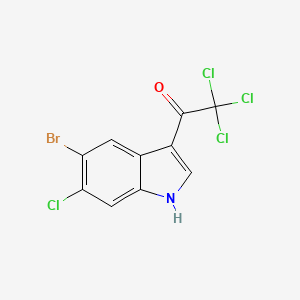

![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
